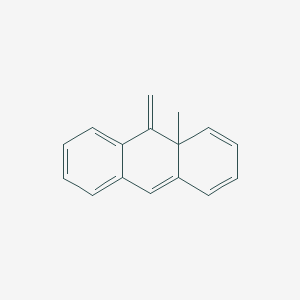
1,7-Dihydroperylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dihydroperylene is a derivative of perylene, a polycyclic aromatic hydrocarbon composed of five fused benzene rings Perylene and its derivatives are known for their unique chemical and physical properties, making them valuable in various scientific and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7-Dihydroperylene can be synthesized through several methods. One common approach involves the reduction of perylene using suitable reducing agents. For instance, the reduction of perylene with sodium borohydride in the presence of a catalyst can yield this compound. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes. The choice of reducing agents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Dihydroperylene undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of perylene quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Further reduction of this compound can yield fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce functional groups at specific positions on the perylene core. For example, halogenation using bromine or chlorination can produce halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in THF.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Perylene quinones.
Reduction: Fully hydrogenated perylene derivatives.
Substitution: Halogenated perylene derivatives.
Applications De Recherche Scientifique
1,7-Dihydroperylene has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various perylene derivatives with unique optical and electronic properties.
Biology: Employed as a fluorescent probe for studying biological membranes and cellular processes.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1,7-Dihydroperylene is primarily related to its ability to interact with light and its electronic properties. In biological systems, it can act as a fluorescent probe by intercalating into lipid membranes and emitting fluorescence upon excitation. In optoelectronic applications, its unique electronic structure allows it to function as an efficient charge carrier in devices like OLEDs and OPVs.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perylene: The parent compound with a similar structure but without hydrogenation at the 1 and 7 positions.
1,6,7,12-Tetrachloroperylene: A chlorinated derivative with different electronic properties.
Perylene diimides: Derivatives with imide functional groups, widely used in organic electronics.
Uniqueness
1,7-Dihydroperylene is unique due to its specific hydrogenation pattern, which imparts distinct electronic and optical properties compared to its parent compound and other derivatives. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
112158-89-1 |
|---|---|
Formule moléculaire |
C20H14 |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
1,7-dihydroperylene |
InChI |
InChI=1S/C20H14/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-9,12H,10-11H2 |
Clé InChI |
MBSAERRYXUKVGN-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=C3C1=C4C=CC=C5C4=C(C3=CC=C2)CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B14319570.png)

![6-Oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14319588.png)
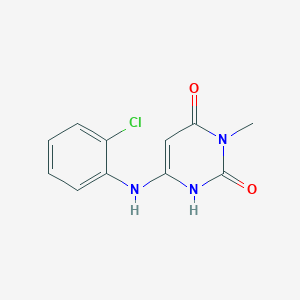
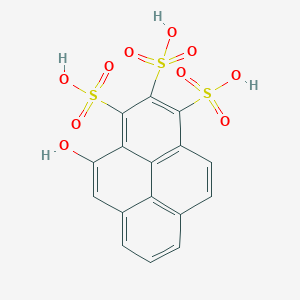
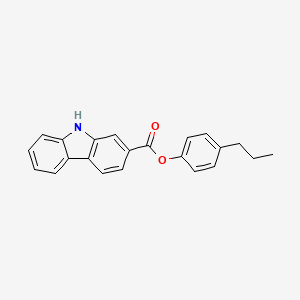
![2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate](/img/structure/B14319596.png)
![Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14319599.png)
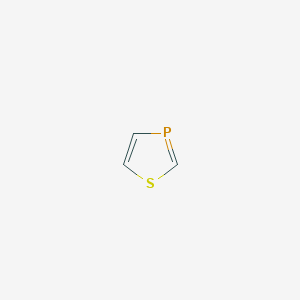

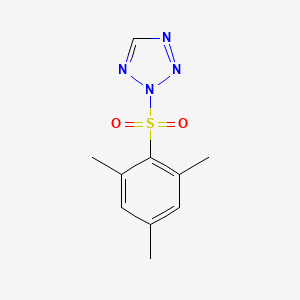
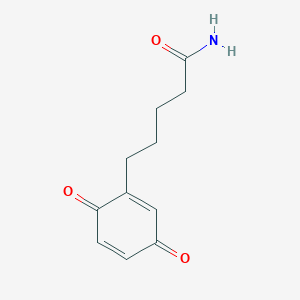
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-chloro-](/img/structure/B14319630.png)
